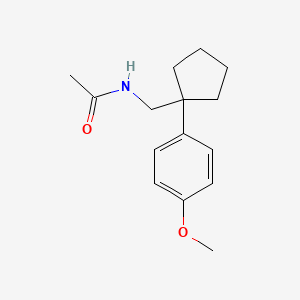

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide

Description

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide is an organic compound characterized by the presence of a cyclopentyl group attached to a methoxyphenyl ring and an acetamide moiety

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-12(17)16-11-15(9-3-4-10-15)13-5-7-14(18-2)8-6-13/h5-8H,3-4,9-11H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIMYAVBZODNMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1(CCCC1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide typically involves the reaction of 4-methoxyphenylcyclopentylmethanol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the acetamide by the action of ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: 4-hydroxyphenylcyclopentylmethylacetamide.

Reduction: N-((1-(4-aminophenyl)cyclopentyl)methyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry:

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Oxidation : Transformation into carboxylic acids or ketones.

- Reduction : Formation of amines or alcohols.

- Substitution : Generation of N-alkylated derivatives.

These reactions are significant for the development of new compounds with desired properties.

Potential Therapeutic Properties:

Research indicates that this compound may exhibit biological activities that could be harnessed for therapeutic purposes. Preliminary studies suggest:

- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation.

- Interaction with Biological Targets : Its methoxyphenyl group is likely to engage in π-π interactions with aromatic residues in proteins, while the acetamide moiety can form hydrogen bonds with polar residues, influencing enzyme activities or receptor functions.

Medicinal Chemistry

Pharmacological Studies:

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Notable studies include:

- Monoamine Oxidase Inhibition : A series of derivatives related to this compound have been synthesized and evaluated for their inhibitory potency against monoamine oxidase isoforms, which are critical in neurodegenerative diseases .

- Adenosine A1 Receptor Agonism : Research has explored the compound's role as an agonist for adenosine receptors, which are implicated in various central nervous system disorders .

Industrial Applications

Development of New Materials:

this compound is also utilized in industrial settings, particularly in the development of new materials and pharmaceuticals. Its unique properties make it suitable for:

- Synthesis of Agrochemicals : The compound can serve as an intermediate in the production of agricultural chemicals.

- Pharmaceutical Development : Its potential therapeutic effects make it a candidate for further pharmacological studies aimed at developing new drugs .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Used as a building block for complex organic molecules; participates in oxidation/reduction reactions. |

| Biological Activity | Potential anti-inflammatory effects; interacts with biological targets affecting enzyme activity. |

| Medicinal Chemistry | Investigated for monoamine oxidase inhibition; potential adenosine receptor agonist. |

| Industrial Applications | Intermediate for agrochemicals and pharmaceuticals; development of new materials. |

Case Studies

-

Anti-inflammatory Research :

A study investigated the compound's ability to modulate inflammatory pathways through enzyme inhibition, demonstrating significant promise for treating inflammatory diseases. -

Neuropharmacology :

Research on derivatives of this compound showed effectiveness against monoamine oxidase isoforms, suggesting potential applications in treating depression and other mood disorders. -

Material Science Innovations :

The compound's unique structural properties have been leveraged to create novel materials with enhanced performance characteristics in various industrial applications.

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in the target protein, while the acetamide moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide can be compared with other similar compounds, such as:

N-((1-(4-fluorophenyl)cyclopentyl)methyl)acetamide: Similar structure but with a fluorine atom instead of a methoxy group, which can alter its reactivity and biological activity.

N-((1-(4-hydroxyphenyl)cyclopentyl)methyl)acetamide: Contains a hydroxyl group instead of a methoxy group, which can affect its solubility and hydrogen bonding capacity.

N-((1-(4-aminophenyl)cyclopentyl)methyl)acetamide:

Biological Activity

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a cyclopentyl moiety and a methoxyphenyl group. Its molecular formula is , and it is characterized by the following structural components:

- Cyclopentyl Group : Contributes to the compound's hydrophobic characteristics.

- Methoxyphenyl Group : Engages in π-π interactions with aromatic residues in target proteins.

- Acetamide Moiety : Capable of forming hydrogen bonds with polar residues, facilitating interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The interactions can modulate the activity of these targets, leading to various biological effects. Notably:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially effective against certain strains of bacteria.

- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, contributing to reduced inflammation.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various in vitro assays:

- Antimicrobial Activity : The compound has shown moderate activity against gram-positive bacteria, indicating potential as an antimicrobial agent. Its effectiveness was compared to known standards, revealing promising results .

- Enzyme Inhibition : Inhibition assays against monoamine oxidase (MAO) isoforms demonstrated that related compounds exhibited significant inhibitory effects, suggesting that this compound may share similar properties .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:

- A study on derivatives showed that compounds with similar structural motifs exhibited IC50 values comparable to standard drugs in MAO inhibition assays, indicating that modifications could enhance potency .

- Another investigation into the compound's interactions with adenosine receptors suggested a role in modulating inflammatory responses, further supporting its therapeutic potential in treating inflammatory diseases .

Summary of Biological Activities

The following table summarizes the key biological activities and findings related to this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves cyclopentane ring formation via [1+4] cycloaddition or alkylation of 4-methoxyphenyl precursors, followed by functionalization with acetamide groups. Key steps require temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF), and catalytic agents (e.g., palladium for coupling reactions). Yield optimization often involves adjusting stoichiometry and reaction time .

- Validation : Intermediate purity is confirmed via thin-layer chromatography (TLC), and final product integrity is verified using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : X-ray crystallography (using SHELXL for refinement) resolves the 3D structure, while NMR spectroscopy identifies functional groups. For example, the cyclopentyl-methyl group shows distinct splitting patterns in H NMR (δ 1.5–2.0 ppm for cyclopentane protons), and the acetamide carbonyl appears at ~168 ppm in C NMR .

- Data Interpretation : Compare crystallographic data (e.g., bond angles, torsion angles) with density functional theory (DFT) calculations to validate structural accuracy .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology : Conduct in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial tests (disc diffusion against Gram+/Gram– bacteria). Use positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) to minimize artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodology :

- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., incubation time, serum concentration).

- Purity Analysis : Use HPLC-MS to confirm compound purity (>98%) and rule out degradation products .

- Structural Analog Comparison : Test derivatives (e.g., fluorophenyl or chlorophenyl analogs) to isolate structure-activity relationships (SAR) .

Q. What strategies improve enantiomeric purity during synthesis?

- Methodology :

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINAP-ruthenium complexes) during cyclopentane ring formation.

- Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers. Monitor optical rotation ([α]) to confirm purity .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

- Methodology :

- Docking Studies : Use AutoDock Vina to predict binding affinities for target proteins (e.g., cyclooxygenase-2).

- ADMET Prediction : Apply QikProp or SwissADME to assess bioavailability, BBB penetration, and metabolic stability. Prioritize derivatives with lower hepatotoxicity (e.g., CYP450 inhibition scores) .

Q. What experimental approaches validate target engagement in cellular models?

- Methodology :

- Pull-Down Assays : Use biotinylated analogs of the compound to isolate bound proteins from cell lysates, followed by LC-MS/MS identification.

- Knockdown/Overexpression : CRISPR-Cas9 knockout of putative targets (e.g., kinase enzymes) to observe activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.